2-[(1S,3R)-3-(Boc-amino)cyclohexyl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1S,3R)-3-(Boc-amino)cyclohexyl]acetonitrile is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a cyclohexyl ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,3R)-3-(Boc-amino)cyclohexyl]acetonitrile typically involves the protection of the amino group with a Boc group, followed by the introduction of the acetonitrile moiety. One common method involves the reaction of cyclohexylamine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine. This intermediate is then reacted with acetonitrile under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(1S,3R)-3-(Boc-amino)cyclohexyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Acidic conditions, such as trifluoroacetic acid (TFA), are often used to remove the Boc group.
Major Products
Oxidation: Oxidized derivatives of the cyclohexyl ring.
Reduction: Primary amines.
Substitution: Deprotected amines or other substituted derivatives.
Scientific Research Applications
2-[(1S,3R)-3-(Boc-amino)cyclohexyl]acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(1S,3R)-3-(Boc-amino)cyclohexyl]acetonitrile involves its interaction with specific molecular targets. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites. Upon deprotection, the free amine can participate in various biochemical pathways, influencing enzyme activity and protein function .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1S,3R)-3-(Boc-amino)cyclopentyl]acetonitrile
- 2-[(1S,3R)-3-(Boc-amino)cyclohexyl]acetate
- 2-[(1S,3R)-3-(Boc-amino)cyclohexyl]propionate
Uniqueness
2-[(1S,3R)-3-(Boc-amino)cyclohexyl]acetonitrile is unique due to its specific cyclohexyl ring structure and the presence of both a Boc-protected amino group and a nitrile group. This combination allows for versatile chemical modifications and applications in various fields .
Properties
Molecular Formula |
C13H22N2O2 |
---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
tert-butyl N-[3-(cyanomethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C13H22N2O2/c1-13(2,3)17-12(16)15-11-6-4-5-10(9-11)7-8-14/h10-11H,4-7,9H2,1-3H3,(H,15,16) |
InChI Key |
IWPGYCHEGWZXCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.